3-{3-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methylphenol with chloromethylpyridine to form an intermediate, which is then reacted with 1,2,4-triazole and thiadiazole derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-{3-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{3-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure with different substituents, exhibiting diverse pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with distinct biological properties.
Uniqueness
3-{3-[(4-METHYLPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PYRIDINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H13N5OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[(4-methylphenoxy)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11-4-6-13(7-5-11)22-10-14-18-19-16-21(14)20-15(23-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3 |
InChI Key |
CCNPSPXWWILOQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.